molecular formula C22H31N3O2 B2699194 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946362-99-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2699194
CAS No.: 946362-99-8
M. Wt: 369.509
InChI Key: NRHZRFWWXNCUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a bifunctional ethanediamide derivative featuring two distinct substituents:

  • A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl-ethyl group at the N-position, combining a partially saturated quinoline moiety with a methyl substituent, which may enhance lipophilicity and modulate binding affinity.

The ethanediamide core (–NH–CO–CO–NH–) facilitates hydrogen bonding, a critical feature for interactions with biological targets or supramolecular assemblies.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-25-15-5-8-19-16-18(9-10-20(19)25)12-14-24-22(27)21(26)23-13-11-17-6-3-2-4-7-17/h6,9-10,16H,2-5,7-8,11-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZRFWWXNCUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves the reaction of cyclohex-1-en-1-yl ethylamine with 1-methyl-1,2,3,4-tetrahydroquinoline-6-yl ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is being explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific cellular pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects : The tetrahydroquinoline structure indicates possible neuroactive properties, making it a candidate for research into treatments for neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the creation of more complex molecules through various chemical reactions:

  • Reagent in Organic Reactions : It can participate in nucleophilic substitutions and other transformations, facilitating the synthesis of derivatives with enhanced properties.

Material Science

Due to its structural characteristics, this compound is also being investigated for applications in material science:

  • Polymer Development : Its chemical properties may allow for the development of new polymers or coatings with specific functionalities.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinoline exhibited significant cytotoxic effects against various cancer cell lines. The incorporation of cyclohexene into the structure may enhance these effects through improved cellular uptake or interaction with cancer-specific targets.

Case Study 2: Neuropharmacology

Research exploring the neuroprotective effects of tetrahydroquinoline derivatives has shown promise in animal models of neurodegeneration. Compounds similar to N'-[2-(cyclohex-1-en-1-yethyl]-N-[2-(1-methyl)]ethanediamide were found to reduce oxidative stress markers and improve cognitive function.

Mechanism of Action

The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogs

N-[2-(1-Methyltetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9)
  • Key Differences: The N'-substituent is a 4-(trifluoromethyl)phenyl group instead of cyclohexenyl-ethyl. The N-position includes a pyrrolidinyl group alongside the tetrahydroquinolinyl moiety.
  • Implications :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to the cyclohexenyl group.
    • Pyrrolidinyl’s basic nitrogen may improve solubility in acidic environments, contrasting with the cyclohexenyl’s neutral character .
N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline (HS-5313)
  • Key Differences :
    • Features a methoxy-aniline core instead of ethanediamide.
    • Cyclohexenyl is directly attached to the amine.
  • Implications: The absence of the ethanediamide backbone reduces hydrogen-bonding capacity.
Ethanediamide Derivatives
  • Target Compound : Likely synthesized via amide coupling between ethylenediamine derivatives and functionalized carboxylic acids or activated esters.
  • Analog (RN: 921924-10-9): Utilizes similar amide bond formation, with possible Mitsunobu or carbodiimide-mediated coupling for pyrrolidinyl and trifluoromethylphenyl incorporation .
Triazole-Linked Acetamides (e.g., Compounds 6a-m, 7a-m)
  • Method : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes (Click Chemistry), catalyzed by Cu(OAc)₂.

Physicochemical Properties

Property Target Compound RN: 921924-10-9 Compound 6m (Chlorophenyl Analog)
Molecular Weight ~450–500 (estimated) 494.46 393.11
LogP (Lipophilicity) High (cyclohexenyl + quinoline) Very high (CF₃ group) Moderate (Cl substituent)
Solubility Low (non-polar substituents) Low (CF₃, pyrrolidinyl) Moderate (polar Cl)
Key Functional Groups Ethanediamide, cyclohexenyl Ethanediamide, CF₃, pyrrolidinyl Acetamide, triazole, Cl

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclohexene moiety and a tetrahydroquinoline derivative. Its molecular formula is C17H30N2OC_{17}H_{30}N_2O, with a molecular weight of approximately 278.44 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Some derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For example, related compounds demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE .
  • Anticancer Activity : Molecular docking studies suggest potential anticancer properties through interactions with specific cancer-related targets. Compounds with similar structures have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells .

Biological Activity Summary

Activity Description Reference
Cholinesterase InhibitionInhibits AChE and BChE, affecting neurotransmitter levels
Anticancer PropertiesInduces apoptosis in cancer cells; potential interactions with cancer targets
Antimicrobial EffectsSome derivatives show antimicrobial properties against various pathogens

Case Study 1: Cholinesterase Inhibition

In a study assessing the cholinesterase inhibitory effects of related compounds, it was found that certain derivatives exhibited selective inhibition towards BChE over AChE. This selectivity could provide therapeutic avenues for treating conditions like Alzheimer's disease where BChE plays a significant role.

Case Study 2: Anticancer Activity

A study involving molecular docking simulations indicated that tetrahydroquinoline derivatives could bind effectively to cancer cell receptors, leading to reduced cell viability in vitro. The findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.